Pemetrexed Pemetrexed Pemetrexed is an N-acylglutamic acid in which the N-acyl group is specified as 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl. Inhibits thymidylate synthase (TS), 421 dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). It has a role as an antineoplastic agent, an antimetabolite, an EC 2.1.1.45 (thymidylate synthase) inhibitor, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor and an EC 2.1.2.2 (phosphoribosylglycinamide formyltransferase) inhibitor. It is a pyrrolopyrimidine and a N-acyl-L-glutamic acid. It is a conjugate acid of a pemetrexed(2-).
Pemetrexed is a chemotherapy drug that is manufactured and marketed by Eli Lilly and Company under the brand name Alimta. It is indicated for use in combination with cisplatin for the treatment of patients with malignant pleural mesothelioma whose disease is either unresectable or who are otherwise not candidates for curative surgery. Its use in non-small cell lung cancer has also been investigated. Pemetrexed was first approved by the FDA in February 4, 2004.
Pemetrexed is a Folate Analog Metabolic Inhibitor. The mechanism of action of pemetrexed is as a Folic Acid Metabolism Inhibitor.
Pemetrexed is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of non-small cell lung cancer and malignant mesothelioma. Pemetrexed therapy has been associated with moderate rates of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Pemetrexed Disodium is the disodium salt of a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS) which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
Pemetrexed is a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS), which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed Disodium (active moiety of); Pemetrexed disodium heptahydrate (active moiety of); Pemetrexed Disodium Hemipentahydrate (active moiety of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 137281-23-3
VCID: VC0002716
InChI: InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
SMILES: C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C20H21N5O6
Molecular Weight: 427.4 g/mol

Pemetrexed

CAS No.: 137281-23-3

VCID: VC0002716

Molecular Formula: C20H21N5O6

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Pemetrexed - 137281-23-3

Description

Pemetrexed is a chemotherapy medication used primarily for treating malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). It is classified as a folate analog and belongs to the class of chemotherapy drugs known as folate antimetabolites . Pemetrexed is sold under the brand name Alimta, among others, and is available as a generic medication .

Mechanism of Action

Pemetrexed works by inhibiting three key enzymes involved in the synthesis of nucleotides, which are essential for DNA and RNA production. These enzymes are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By disrupting these folate-dependent metabolic processes, pemetrexed effectively slows down cell division and multiplication, particularly in cancer cells .

Clinical Uses

Pemetrexed is approved for the treatment of two main types of cancer:

  • Malignant Pleural Mesothelioma: Pemetrexed is used in combination with cisplatin for patients whose disease is unresectable or who are not candidates for curative surgery .

  • Non-Small Cell Lung Cancer (NSCLC): It is used as a first-line treatment in combination with cisplatin for locally advanced and metastatic NSCLC in patients with non-squamous histology . Additionally, pemetrexed is recommended in combination with carboplatin and pembrolizumab for the first-line treatment of advanced NSCLC .

4.2. Treatment of Chordoma

Recent clinical trials have shown promising results for pemetrexed in treating chordoma, a rare type of bone cancer. In a pilot study, 10 out of 14 patients experienced tumor stabilization or shrinkage, with two patients experiencing significant tumor reduction (>30%) . The median progression-free survival was 10.5 months, and no serious or unexpected side effects were reported .

Pharmacokinetics

Pemetrexed's pharmacokinetics have been studied extensively. The mean terminal elimination half-life is approximately 2.3 hours, with a body surface area-adjusted clearance of about 2.30 L/h/m² . The drug is primarily eliminated through the kidneys, and its pharmacokinetic parameters remain consistent across a wide dose range .

Adverse Effects and Supplementation

Pemetrexed is associated with several adverse effects, including anemia, fatigue, and neutropenia . To mitigate these effects, patients are recommended to take folic acid and vitamin B12 supplements, even if their levels are normal . Additionally, glucocorticoids are recommended to prevent skin rashes .

CAS No. 137281-23-3
Product Name Pemetrexed
Molecular Formula C20H21N5O6
Molecular Weight 427.4 g/mol
IUPAC Name (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
Standard InChIKey WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Isomeric SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Appearance Powder
Colorform Crystals from 50% methanol/methylene chloride
Vapor Pressure 6X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Reference [1]. Shih C, Chen VJ, Gossett LS, LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Res. 1997 Mar 15;57(6):1116-23. [2]. Müller C, Reddy JA, Leamon CP, Effects of the antifolates pemetrexed and CB3717 on the tissue distribution of (99m)Tc-EC20 in xenografted and syngeneic tumor-bearing mice. Mol Pharm. 2010 Apr 5;7(2):597-604. [3]. Rudin CM, Brahmer JR, Juergens RA, Phase 2 study of pemetrexed and itraconazole as second-line therapy for metastatic nonsquamous non-small-cell lung cancer.J Thorac Oncol. 2013 May;8(5):619-23.
PubChem Compound 135410875
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator